Cas no 2309443-73-8 (2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid)

2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid structure
2309443-73-8 structure
商品名:2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
CAS番号:2309443-73-8
MF:C19H21BrN2O5S
メガワット:469.34944319725
CID:6551218
PubChem ID:165738879

2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
    • 2309443-73-8
    • EN300-7428421
    • 2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
    • インチ: 1S/C19H21BrN2O5S/c20-15-13-28-17(21-15)19(27-12-16(23)24)7-4-9-22(10-8-19)18(25)26-11-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2,(H,23,24)
    • InChIKey: WRHBGMFKUBWALJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CSC(C2(CCN(C(=O)OCC3C=CC=CC=3)CCC2)OCC(=O)O)=N1

計算された属性

  • せいみつぶんしりょう: 468.03546g/mol
  • どういたいしつりょう: 468.03546g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 548
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 117Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7428421-0.5g
2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
2309443-73-8 95%
0.5g
$987.0 2024-05-24
Enamine
EN300-7428421-1.0g
2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
2309443-73-8 95%
1.0g
$1029.0 2024-05-24
Enamine
EN300-7428421-5.0g
2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
2309443-73-8 95%
5.0g
$2981.0 2024-05-24
Enamine
EN300-7428421-2.5g
2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
2309443-73-8 95%
2.5g
$2014.0 2024-05-24
Enamine
EN300-7428421-10.0g
2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
2309443-73-8 95%
10.0g
$4421.0 2024-05-24
Enamine
EN300-7428421-0.25g
2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
2309443-73-8 95%
0.25g
$946.0 2024-05-24
Enamine
EN300-7428421-0.1g
2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
2309443-73-8 95%
0.1g
$904.0 2024-05-24
Enamine
EN300-7428421-0.05g
2-({1-[(benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid
2309443-73-8 95%
0.05g
$864.0 2024-05-24

2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid 関連文献

Related Articles

2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acidに関する追加情報

Recent Advances in the Study of 2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid (CAS: 2309443-73-8)

The compound 2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid (CAS: 2309443-73-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel heterocyclic compounds, particularly those targeting protein-protein interactions (PPIs) and enzyme inhibition. The presence of the 4-bromo-1,3-thiazol-2-yl moiety is of particular interest, as it has been associated with enhanced binding affinity to specific biological targets, including kinases and proteases. Researchers have employed advanced synthetic methodologies, such as microwave-assisted organic synthesis (MAOS) and flow chemistry, to optimize the production of this compound with high yield and purity.

In vitro and in vivo studies have demonstrated that 2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid exhibits promising pharmacological properties. For instance, it has shown inhibitory activity against certain cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis. Additionally, its potential as an anti-inflammatory agent has been explored, with preliminary results indicating its ability to suppress the production of pro-inflammatory cytokines.

Further investigations into the mechanism of action of this compound have revealed its interaction with specific molecular targets, such as the NF-κB pathway and the PI3K/AKT/mTOR cascade. These findings suggest that 2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid could serve as a valuable scaffold for the development of multi-targeted therapeutics. Computational modeling and structure-activity relationship (SAR) studies are currently underway to refine its pharmacological profile and improve its selectivity.

In conclusion, the compound 2-({1-[(Benzyloxy)carbonyl]-4-(4-bromo-1,3-thiazol-2-yl)azepan-4-yl}oxy)acetic acid (CAS: 2309443-73-8) represents a promising candidate for further drug development. Its unique chemical structure and diverse biological activities make it a subject of ongoing research in the fields of oncology, immunology, and infectious diseases. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models to facilitate its transition into clinical trials.

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